molecular formula C24H19FN4O2S B308327 3-[(2-Fluorobenzyl)thio]-6-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

3-[(2-Fluorobenzyl)thio]-6-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No. B308327
M. Wt: 446.5 g/mol
InChI Key: PTFLXCZBFRMDJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Fluorobenzyl)thio]-6-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that belongs to the class of benzoxazepines. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.

Mechanism of Action

The mechanism of action of 3-[(2-Fluorobenzyl)thio]-6-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, studies have suggested that this compound may act as a modulator of various biological targets, including GABA receptors and dopamine receptors. It has also been suggested that this compound may have an effect on the regulation of various neurotransmitters, including serotonin and dopamine.
Biochemical and Physiological Effects:
Studies have shown that this compound may have various biochemical and physiological effects. In vitro studies have suggested that this compound may have an effect on the proliferation and apoptosis of cancer cells. In vivo studies have suggested that this compound may have an effect on the regulation of various neurotransmitters, including serotonin and dopamine.

Advantages and Limitations for Lab Experiments

The compound 3-[(2-Fluorobenzyl)thio]-6-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several advantages for lab experiments. This compound is relatively easy to synthesize and has shown potential applications in various scientific research fields. However, this compound also has some limitations for lab experiments. This compound may be toxic to cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 3-[(2-Fluorobenzyl)thio]-6-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One potential direction is the further exploration of this compound as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. Another potential direction is the further exploration of the mechanism of action of this compound and its effect on the regulation of various neurotransmitters. Additionally, the development of more efficient and cost-effective synthesis methods for this compound may also be a future direction for research.

Synthesis Methods

The synthesis of 3-[(2-Fluorobenzyl)thio]-6-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves a multi-step reaction process. The first step involves the reaction of 2-fluorobenzyl chloride with sodium thiolate to form 2-fluorobenzyl thiol. The second step involves the reaction of 2-fluorobenzyl thiol with 2-methoxyphenyl isocyanate to form the intermediate product. The final step involves the reaction of the intermediate product with 1,2,4-triazin-3-one to form the final product.

Scientific Research Applications

The compound 3-[(2-Fluorobenzyl)thio]-6-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has shown potential applications in various scientific research fields. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. In pharmacology, this compound has been studied for its potential as a modulator of various biological targets, including GABA receptors and dopamine receptors.

properties

Molecular Formula

C24H19FN4O2S

Molecular Weight

446.5 g/mol

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-6-(2-methoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C24H19FN4O2S/c1-30-20-13-7-4-10-17(20)22-26-19-12-6-3-9-16(19)21-23(31-22)27-24(29-28-21)32-14-15-8-2-5-11-18(15)25/h2-13,22,26H,14H2,1H3

InChI Key

PTFLXCZBFRMDJN-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5F

Canonical SMILES

COC1=CC=CC=C1C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5F

Origin of Product

United States

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